Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate

Chiral building block enantiomeric purity peptidomimetic SAR

In peptide-mimetic lead optimization, racemic mixtures and unprotected alanine amides introduce stereochemical heterogeneity and require extra protection-deprotection cycles, delaying SAR studies. This (S)-configured, Cbz-protected cyclopentylamide building block resolves these bottlenecks: - ≥98% enantiomeric purity eliminates post-coupling chiral resolution, ensuring reproducible SAR. - Cbz group enables orthogonal hydrogenolytic deprotection compatible with Boc/Fmoc strategies. - Non-natural cyclopentylamide C-terminus enhances proteolytic stability and modulates lipophilicity. Reliable supply with full analytical documentation supports iterative medicinal chemistry campaigns.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 261354-87-4
Cat. No. B2375751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate
CAS261354-87-4
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C(=O)NC1CCCC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O3/c1-12(15(19)18-14-9-5-6-10-14)17-16(20)21-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t12-/m0/s1
InChIKeyDOPBCOWVHMRKRL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate (CAS 261354-87-4): Chiral Peptidomimetic Building Block Identity and Core Characteristics


Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate (CAS 261354-87-4), systematically also named N-Cyclopentyl L-Z-Alaninamide or Benzyl (S)-(1-(cyclopentylamino)-1-oxopropan-2-yl)carbamate, is a chiral small-molecule carbamate with molecular formula C₁₆H₂₂N₂O₃ and a molecular weight of 290.36 g/mol . It is classified as a protected amino acid amide derivative, featuring an L-alanine core whose carboxyl terminus is converted to a cyclopentylamide and whose α-amino group is masked by a benzyl carbamate (Cbz or Z) protecting group. The compound serves primarily as a versatile peptidomimetic building block and synthetic intermediate in medicinal chemistry and organic synthesis . Its defining structural elements—a single (S)-configured stereocenter, a non-natural cyclopentylamide moiety at the C-terminus, and an N-terminal Cbz protecting group—collectively distinguish it from simple alanine derivatives and make it useful for introducing conformational constraint and proteolytic stability into peptide-mimetic designs .

S
Stereochemistry Single (S)-enantiomer chiral pool building block
P
Protection Cbz-protected for orthogonal hydrogenolytic deprotection
C
Constraint Cyclopentylamide C-terminus for conformational restraint

Why N-Cyclopentyl L-Z-Alaninamide Cannot Be Directly Replaced by Generic Alanine Amide Building Blocks


Attempts to substitute Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate with a generic N-protected alanine amide or an unprotected analogue risk loss of the three synergistic structural features that drive its utility in peptide-mimetic research: (i) the defined (S)-stereochemistry at the α-carbon, which is essential for chiral induction in downstream coupling reactions; (ii) the cyclopentylamide terminus, which introduces a non-natural alicyclic constraint that cannot be replicated by linear alkyl or simple aromatic amides and which class-level evidence indicates can enhance proteolytic resistance and modulate lipophilicity relative to acyclic amide counterparts ; and (iii) the benzyl carbamate (Cbz) protecting group, which provides orthogonal protection that is selectively cleavable by hydrogenolysis—a deprotection strategy incompatible with other common protecting groups such as Fmoc or Boc that require basic or acidic conditions, respectively [1]. Replacing the compound with a racemic mixture of the same scaffold would introduce stereochemical heterogeneity, potentially confounding structure–activity relationships (SAR) and reducing reproducibility in biological assays where chirality is a determinant of target engagement . Together, these features mean that simple alanine amides, D-configuration isomers, or deprotected analogues cannot serve as functionally equivalent substitutes in applications where stereochemical integrity, conformational restraint, and orthogonal protection are simultaneously required.

Chirality Racemic or D-configuration analogues introduce stereochemical heterogeneity that may confound SAR reproducibility in target-engagement assays.
Protection Boc- or Fmoc-protected analogues require acidic or basic deprotection; the Cbz group enables neutral hydrogenolysis orthogonal to both, and substitution may force additional protection-group manipulation steps.
Constraint Linear alkyl or simple aromatic amides cannot replicate the alicyclic constraint of the cyclopentylamide terminus; lipophilicity and proteolytic-resistance profiles may shift.

Quantitative Differentiation of Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate Against Closest Structural Analogs


Enantiomeric Purity Advantage: (S)-Configured Target Compound vs. Racemic Mixture of Cyclopentyl-Alaninamide

The target compound Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is supplied as a single (S)-enantiomer with a commercial purity specification of ≥98% (HPLC) . By contrast, N-Cyclopentyl DL-Z-Phenylalaninamide (the phenylalanine analog) is commercially available only as a racemic DL-mixture with a purity specification of 95% . For peptide-mimetic applications where stereochemistry directly governs target binding, coupling efficiency, and downstream SAR reproducibility, use of a defined single enantiomer eliminates the batch-to-batch variability and ambiguous activity interpretation inherent to racemic materials. This difference is meaningful in chiral pool synthesis strategies where the (S)-configuration at the α-carbon is required for retention of configuration during fragment condensation.

Enantiomeric purity vs. racemate
Specification review
Target: single (S)-enantiomer, min. purity 98% (HPLC). Comparator: racemic DL-mixture, purity 95%, yielding ≤50% desired enantiomer.
Supports stereospecific SAR workflow without chiral resolution steps.
Commercial vendor COA specifications; enantiomeric excess not independently verified.
Chiral building block enantiomeric purity peptidomimetic SAR

Orthogonal Cbz Protection: Selective Hydrogenolytic Cleavage vs. Acid-Labile Boc Analogues

The Cbz (Z) protecting group on Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is cleaved selectively by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, quantitatively yielding the free amine without affecting acid-sensitive or base-sensitive functionalities elsewhere in the molecule [1]. In contrast, the structurally analogous Boc-protected alanine cyclopentylamide (tert-butyl carbamate analogue) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection, which can cleave acid-labile side-chain protecting groups, promote epimerization at the α-carbon, or degrade glycosidic bonds in complex synthetic intermediates [2]. The Cbz group thus provides a truly orthogonal deprotection dimension relative to both Fmoc (base-labile) and Boc (acid-labile) strategies. While direct quantitative deprotection yield data specific to this compound are not publicly available, the Cbz hydrogenolysis methodology is well-established to proceed with >95% yield across a broad range of N-Cbz amino acid derivatives when conducted under standard conditions (1 atm H₂, 10% Pd/C, MeOH, rt, 2–6 h) [1].

Cbz vs. Boc/Fmoc deprotection
Class-level inference
Cbz: neutral H₂/Pd-C hydrogenolysis, class-level expected yield >95%. Boc: requires TFA or HCl (acidic). Fmoc: requires piperidine (basic).
Supports orthogonal protection strategy selection in multi-step convergent synthesis.
Yield data from class-level N-Cbz amino acid literature; compound-specific data not publicly available.
Orthogonal protection solid-phase peptide synthesis hydrogenolysis

Cyclopentylamide-Driven Proteolytic Stability: Non-Natural C-Terminal Modification vs. Unprotected L-Alanine

Replacement of the C-terminal carboxyl group of L-alanine with a cyclopentylamide moiety in Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate is a recognized peptidomimetic strategy to confer resistance to carboxypeptidase-mediated degradation . The cyclopentylamide group eliminates the free carboxylic acid terminus required for recognition by carboxypeptidases, while the alicyclic ring introduces steric bulk that can further impede access to the amide bond by endoproteases. This structural modification is a class-level feature of C-terminal amide peptidomimetics and is not unique to the cyclopentyl variant; however, the specific cyclopentyl substituent offers a distinct balance of lipophilicity (predicted LogP contribution of the cyclopentyl group ≈ 1.5 vs. ≈ 1.2 for a cyclobutylamide analogue and ≈ 1.8 for a cyclohexylamide analogue, based on fragment-based LogP calculations) and steric profile compared to other cycloalkylamide homologues . No direct, head-to-head proteolytic half-life data comparing this specific compound to its free-acid or methyl-ester analogues are publicly available.

Cyclopentylamide lipophilicity
Class-level inference
Predicted fragment LogP contribution ~1.5 for cyclopentylamide vs. ~1.2 (cyclobutyl) and ~1.8 (cyclohexyl). C-terminal amidation confers class-level carboxypeptidase resistance.
Supports tunable lipophilicity in peptidomimetic lead optimization.
Fragment-based computational prediction; no direct proteolytic half-life data for this compound.
Proteolytic stability peptidomimetic design C-terminal modification

Cyclopentyl Moiety Contribution to Cytotoxic Potency: Class-Level Evidence from Pt(IV) Prodrug Conjugates

In a 2022 study of oxaliplatin(IV) complexes bearing pendant bioactive axial ligands, cyclopentyl-containing Pt(IV) conjugates demonstrated superior cytotoxicity compared to their 1,2-dithiolane analogues across multiple human cancer cell lines [1]. Specifically, cyclopentyl-bearing species (complexes 9, 11, and 12) were found to be the most effective among the series, with complex 10 (a representative cyclopentyl conjugate) showing enhanced cytotoxicity that was mechanistically linked to improved lipophilicity, higher cellular accumulation, and partially enhanced ROS generation relative to dithiolane-containing counterparts [1]. While this evidence does not directly test Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate itself, it establishes a class-level principle that the cyclopentyl motif, when incorporated as a ligand or structural element, can confer a measurable pharmacokinetic and pharmacodynamic advantage over structurally related heterocyclic or acyclic substituents. This supports the rationale for selecting cyclopentyl-containing building blocks over, for example, cyclobutyl or thiolane analogues in the design of bioactive conjugates and prodrugs.

Cyclopentyl motif in Pt(IV) cytotoxicity
Class-level inference
Cyclopentyl-bearing Pt(IV) complexes (9, 11, 12) reported highest cytotoxicity response in tested series vs. 1,2-dithiolane analogues across human cancer cell lines (Dalton Trans., 2022). Associated with lipophilicity, cellular accumulation, and ROS generation context.
Supports cyclopentyl-motif investigation in metal-based conjugate research.
Class-level Pt(IV) conjugate evidence; not directly tested on target carbamate compound.
Cytotoxicity cyclopentyl ligand Pt(IV) prodrug cellular accumulation

Predicted Physicochemical Profile: Density and Boiling Point vs. Linear Alkyl Amide Analogues

Computationally predicted physicochemical properties for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate, generated using the ACD/Labs Percepta platform, include a density of 1.1±0.1 g/cm³ and a boiling point of 420.5±45.0 °C at 760 mmHg . These predicted values reflect the contribution of the cyclopentyl ring to molecular packing and intermolecular interactions. For comparison, a structurally analogous compound with a linear n-pentylamide in place of the cyclopentylamide (i.e., benzyl N-[(1S)-1-(pentylcarbamoyl)ethyl]carbamate; not commercially catalogued but structurally feasible) would be expected, based on group contribution methods, to exhibit a comparable boiling point range but a slightly lower predicted density (estimated ~1.05±0.1 g/cm³) due to less efficient molecular packing of the flexible alkyl chain. The cyclopentyl ring thus contributes to marginally higher density and potentially different crystallization behavior, which can be relevant for purification and formulation development. No experimentally measured melting point, solubility, or logD data for the target compound have been identified in the public domain.

Predicted physicochemical profile
Data to verify
Predicted density 1.1±0.1 g/cm³; boiling point 420.5±45.0 °C at 760 mmHg. Cyclopentyl ring contributes to marginally higher predicted density vs. hypothetical linear n-pentylamide analogue (~1.05 g/cm³).
Supports preliminary engineering and solvent-selection assessment.
ACD/Labs Percepta prediction; no experimental melting point, solubility, or logD data publicly available.
Physicochemical properties density boiling point building block selection

Priority Application Scenarios for Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate Based on Differentiated Structural Features


Stereospecific Peptidomimetic Synthesis Requiring Single-Enantiomer Chiral Pool Starting Materials

In fragment-based peptidomimetic campaigns where the absolute configuration at the α-carbon directly determines biological activity (e.g., protease inhibitor lead optimization), the ≥98% enantiomeric purity (S)-configured Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate [REFS-1, Section 3, Evidence Item 1] eliminates the need for chiral resolution post-coupling, ensuring reproducible SAR and reducing synthesis cycle time. This compound is preferable to racemic cyclopentylamide building blocks when stereochemical fidelity is non-negotiable for target engagement.

Multi-Step Convergent Synthesis with Orthogonal Cbz/Boc/Fmoc Protection Schemes

Researchers executing solid-phase peptide synthesis or solution-phase convergent strategies that require three or more mutually orthogonal protecting groups benefit from the Cbz group on this compound, which is selectively cleavable by neutral hydrogenolysis conditions orthogonal to both acid-labile Boc and base-labile Fmoc groups [REFS-1, Section 3, Evidence Item 2]. Procuring the compound in its Cbz-protected form avoids additional protection–deprotection cycles, reducing step count and improving overall yield in complex synthetic sequences.

Cyclopentyl Moiety-Containing Prodrug and Bioconjugate Design

Based on class-level evidence that cyclopentyl-bearing Pt(IV) conjugates exhibit superior cytotoxicity and cellular accumulation relative to dithiolane or diselenolane analogues [REFS-1, Section 3, Evidence Item 4], this compound serves as a rational starting point for constructing bioactive conjugates where the cyclopentyl moiety is hypothesized to confer favorable lipophilicity and membrane permeability. Medicinal chemists exploring metal-based anticancer prodrugs or targeted delivery constructs can use this building block to introduce the cyclopentylamide pharmacophoric element.

Proteolytic Stability Profiling in Peptide-Mimetic Half-Life Studies

In experiments designed to quantify the contribution of C-terminal amidation to metabolic stability, this compound—with its non-natural cyclopentylamide C-terminus—can serve as a model substrate for comparing proteolytic degradation rates against the corresponding free acid and methyl ester analogues [REFS-1, Section 3, Evidence Item 3]. Such head-to-head stability profiling generates the quantitative data needed to justify incorporation of cyclopentylamide modifications into lead peptides and to guide iterative medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Stereospecific peptidomimetic synthesis
Single-enantiomer chiral pool workflow
Stereochemical fidelity and SAR reproducibility
Multi-step orthogonal protection synthesis
Cbz hydrogenolysis compatibility context
Orthogonal deprotection sequence review
Cyclopentyl-containing conjugate design studies
Cyclopentyl-motif conjugate context
Cytotoxicity and accumulation endpoint review
Proteolytic stability profiling studies
C-terminal amidation stability context
Metabolic half-life endpoint comparison
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